![molecular formula C22H20BrNO2 B4174800 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide](/img/structure/B4174800.png)
2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide
Overview
Description
2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPP is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. In
Scientific Research Applications
BPP has been extensively studied for its potential applications in various research areas, including pain management, inflammation, and cancer. BPP has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. BPP has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, BPP has been investigated as a potential therapeutic agent for cancer due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
BPP selectively antagonizes 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, which are involved in pain perception and inflammation. 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels are activated by various stimuli, including heat, capsaicin, and proinflammatory molecules. By blocking 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, BPP can reduce pain and inflammation.
Biochemical and Physiological Effects:
BPP has been shown to have analgesic and anti-inflammatory effects in animal models. BPP has also been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of BPP are still being investigated.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments, including its selectivity for 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide channels, its ability to cross the blood-brain barrier, and its low toxicity. However, BPP also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on BPP. One area of research is the development of more potent and selective 2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide antagonists. Another area of research is the investigation of the potential therapeutic applications of BPP in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the mechanism of action of BPP and its effects on other ion channels and receptors should be further explored.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-phenylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-15-8-13-21(20(23)14-15)24-22(25)16(2)26-19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14,16H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDTNMNAVHFFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyloxy)-N-(2-bromo-4-methylphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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